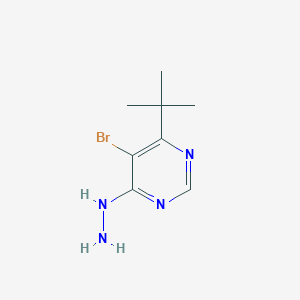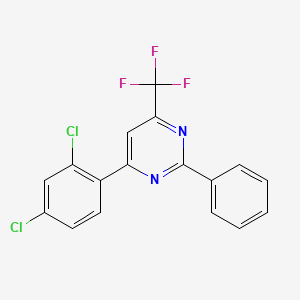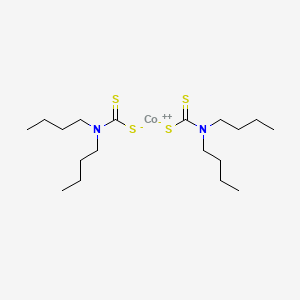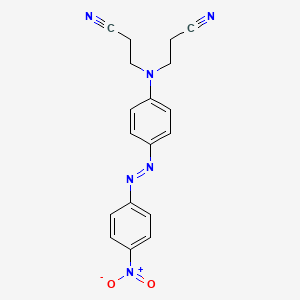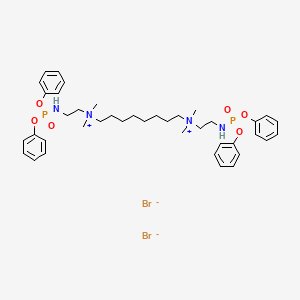
oxalic acid;platinum;triethylphosphane;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;platinum;triethylphosphane;hydrate is a coordination compound that combines oxalic acid, platinum, triethylphosphane, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;platinum;triethylphosphane;hydrate typically involves the reaction of oxalic acid with a platinum precursor in the presence of triethylphosphane. The reaction is carried out in an aqueous medium, and the resulting product is isolated as a hydrate. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{(C}_2\text{H}_5\text{)_3P} + \text{(COOH)}_2 + \text{H}_2\text{O} \rightarrow \text{[Pt(C}_2\text{H}_5\text{)_3P}_2\text{(COO)}_2\text{]} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;platinum;triethylphosphane;hydrate can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum.
Substitution: Ligands such as triethylphosphane can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;platinum;triethylphosphane;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential anticancer properties, leveraging the cytotoxic effects of platinum compounds.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of oxalic acid;platinum;triethylphosphane;hydrate involves the coordination of the platinum center with ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the platinum center can facilitate the activation of substrates, while in biological systems, it may interact with biomolecules such as DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxaliplatin: A platinum-based anticancer drug with a similar coordination environment.
Cisplatin: Another platinum-based drug used in chemotherapy.
Carboplatin: A derivative of cisplatin with different pharmacokinetic properties.
Uniqueness
Oxalic acid;platinum;triethylphosphane;hydrate is unique due to the presence of triethylphosphane as a ligand, which can influence the electronic properties and reactivity of the platinum center. This makes it distinct from other platinum compounds that may have different ligands and coordination environments.
Eigenschaften
CAS-Nummer |
207596-31-4 |
|---|---|
Molekularformel |
C14H34O5P2Pt |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
oxalic acid;platinum;triethylphosphane;hydrate |
InChI |
InChI=1S/2C6H15P.C2H2O4.H2O.Pt/c2*1-4-7(5-2)6-3;3-1(4)2(5)6;;/h2*4-6H2,1-3H3;(H,3,4)(H,5,6);1H2; |
InChI-Schlüssel |
FJDZXBLTLIXMTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC.CCP(CC)CC.C(=O)(C(=O)O)O.O.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


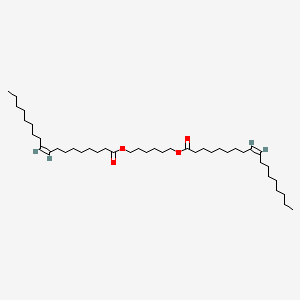
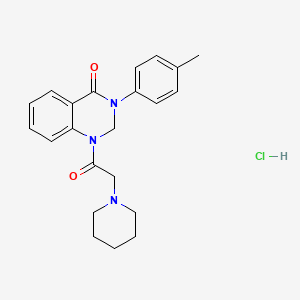
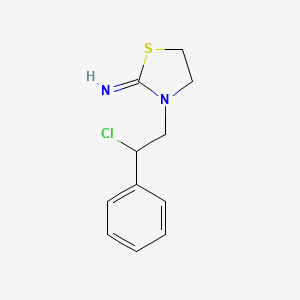

![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)


